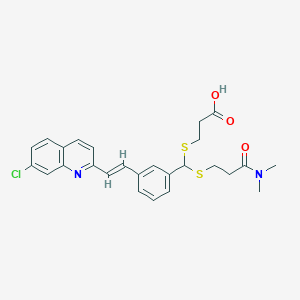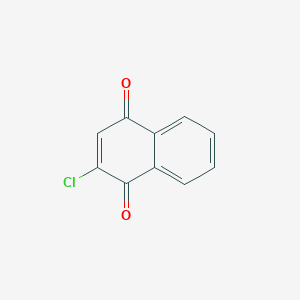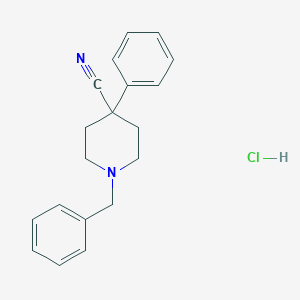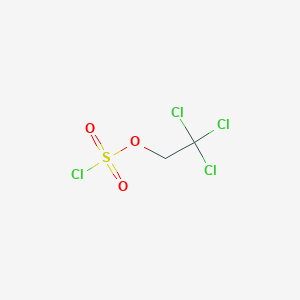
Glutinone
Descripción general
Descripción
Synthesis Analysis
Glutinone synthesis involves the key step of Sharpless asymmetric dihydroxylation reaction. This approach has been used to efficiently synthesize Glutinone and its C(7) and C(11) epimers. This method confirmed the absolute configuration of Glutinone (Zhang, Xiong, Zheng, & Li*, 2001).
Molecular Structure Analysis
The molecular structure of Glutinone and related compounds has been analyzed through various methods, including NMR spectroscopy, which is a powerful tool for structural analysis in both solution and solid states. Techniques like methylation analysis, periodate oxidation, and partial chemical or enzymatic hydrolysis, along with NMR experiments, help determine the exact structure of these compounds (Synytsya & Novák, 2014).
Chemical Reactions and Properties
Glutinone and its derivatives exhibit various chemical reactions and properties. For instance, all-trans retinoyl beta-glucuronide, a derivative, undergoes reactions with proteins and shows significant biological activity. It serves as a source of retinoic acid and is useful in treating skin disorders (Barua, 1997).
Physical Properties Analysis
Studies on the physical properties of glutinous rice, from which Glutinone can be derived, reveal that different growth conditions and processing methods significantly affect these properties. Factors like water content, sugar addition, and processing cycles influence the physical attributes of the final product (Chang et al., 2006).
Aplicaciones Científicas De Investigación
-
Biotechnological Production
- Field : Applied Microbiology and Biotechnology
- Application : Glutathione is produced by Saccharomyces cerevisiae through fermentation for various applications in the pharmaceutical and food industry .
- Methods : The production of Glutathione is improved through technological approaches such as control of osmotic and pressure conditions, magnetic field application, fed-batch process, and genetic engineering .
- Results : Improved technological approaches and genetic engineering in Saccharomyces cerevisiae have shown potential for increased Glutathione production .
-
Neurological Disorders
- Field : Neurochemical Research
- Application : Glutathione plays a paramount role in brain antioxidant defense, maintaining redox homeostasis . Its depletion has been observed in aging and various neurological disorders like Alzheimer’s disease, Parkinson’s disease, etc .
- Methods : Glutathione enrichment using supplementation is being explored as a therapeutic development for these neurological disorders .
- Results : Recent studies found significant improvement of behavioral deficits including cognitive decline, depressive-like behaviors, in mice due to oral Glutathione administration .
-
Antioxidant and Anti-inflammatory
- Field : General Health
- Application : Glutathione may help maintain the ability of your immune system to fight off infections, limit the inflammation caused by harmful bacteria in your stomach, and reduce the amount of oxidative damage your body sustains .
- Methods : This involves the regular intake of Glutathione as a supplement .
- Results : Experimental research suggests that Glutathione has potential benefits in fighting oxidation and inflammation .
-
Modulation of Nitric Oxide Toxicity
- Field : Clinical Research
- Application : Glutathione may modulate nitric oxide toxicity, particularly in the brain .
- Methods : This involves the study of Glutathione depletion followed by excessive protein nitration, leading to neuronal death .
- Results : The study found that Glutathione depletion was followed by excessive protein nitration, leading to neuronal death .
-
Redox Buffer and Detoxification
- Field : Cellular Biology
- Application : Glutathione is used in cells as a redox buffer, antioxidant, sulphur storage, and is involved in a variety of cellular pathways including redox signalling, post-translational modifications and xenobiotics’s detoxification .
- Methods : This involves the study of Glutathione’s role in various cellular pathways .
- Results : Glutathione has been found to be involved in a variety of cellular pathways .
-
Natural Compounds and Glutathione
- Field : Antioxidant Research
- Application : Natural compounds have been found to modulate glutathione levels and function beyond their role as mere antioxidants . For example, certain compounds can upregulate the expression of glutathione-related enzymes, increase the availability of cysteine, the limiting amino acid for glutathione synthesis, or directly interact with glutathione and modulate its function .
- Methods : This involves the study of how natural compounds, including phytochemical compounds belonging to the class of polyphenols, terpenoids, and glucosinolates, impact glutathione-related processes .
- Results : These compounds may have therapeutic potential in a variety of disease states where glutathione dysregulation is a contributing factor .
-
Glutathionylation
- Field : Biochemical Research
- Application : Glutathione can attach itself to proteins and alter their structure and function. This process is known as glutathionylation .
- Methods : This involves the study of how glutathione attaches to proteins and alters their structure and function .
- Results : A small helper molecule called glutaredoxin can reverse glutathionylation .
-
Immune System Boost
- Field : Immunology
- Application : Glutathione may help maintain the ability of your immune system to fight off infections .
- Methods : This involves the regular intake of Glutathione as a supplement .
- Results : A one-month pilot study found that daily liposomal glutathione helped increase glutathione supply in 12 subjects, thereby boosting their immune system and lowering oxidative stress .
Safety And Hazards
Propiedades
IUPAC Name |
(6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCBKGIPJPDGW-VZTATICASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CCC(=O)C5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198829 | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutinone | |
CAS RN |
508-09-8 | |
| Record name | (8α,9β,10α,13α,14β)-9,13-Dimethyl-25,26-dinorolean-5-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D:B-Friedoolean-5-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)